2-[(Carboxymethyl)sulfanyl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(carboxymethylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-3(5(8)9)10-2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXJEXLYJVLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288549 | |
| Record name | 2-[(Carboxymethyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14618-66-7 | |
| Record name | 2-[(Carboxymethyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Carboxymethyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethyl)sulfanyl]propanoic acid typically involves the reaction of a thiol with a halogenated carboxylic acid. One common method is the reaction of mercaptoacetic acid with 2-bromopropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxymethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carboxymethyl derivatives.
Scientific Research Applications
2-[(Carboxymethyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl)sulfanyl]propanoic acid involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Alkyl Chain Modifications
- 2-[(Dodecylsulfanyl)carbonothioyl-sulfanyl]propanoic acid (C₁₆H₃₀O₂S₃): Features a long dodecyl (C12) chain, leading to increased hydrophobicity. Crystallizes in centrosymmetric dimers via O–H⋯O hydrogen bonding, with an extended zigzag alkyl conformation . Lower water solubility compared to shorter-chain analogs.
- 2-{[(Butylsulfanyl)carbothioyl]sulfanyl}propanoic acid (C₈H₁₄O₂S₃): Butyl (C4) chain reduces steric hindrance, enhancing reactivity in polymerization reactions. Higher solubility in polar solvents than dodecyl analogs .
Electron-Withdrawing Groups
- 2-[(Trifluoromethyl)sulfanyl]propanoic acid (C₄H₅F₃O₂S): Trifluoromethyl (-CF₃) group increases acidity (pKa ~1.5) and metabolic stability. Liquid at room temperature, contrasting with crystalline solid analogs .
- Molecular weight (288.39 g/mol) and rigidity due to aromatic substitution .
Additional Carboxylic Acid Groups
- 2-{[(2-Carboxyethyl)sulfanylthiocarbonyl]sulfanyl}propanoic acid (C₇H₁₀O₄S₃): Extra carboxyethyl group improves water solubility but may reduce membrane permeability. Used as a chain-transfer agent in RAFT polymerization .
Structural Data Table
Biological Activity
2-[(Carboxymethyl)sulfanyl]propanoic acid, also known as carbocisteine , is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on a comprehensive review of existing literature and research findings.
- Chemical Formula : C₅H₈O₄S
- Molecular Weight : 176.18 g/mol
- CAS Number : 3320746
Carbocisteine exhibits several pharmacological properties primarily through its mucolytic effects, which include:
- Reduction of Mucus Viscosity : Carbocisteine acts by altering the composition of mucus in the respiratory tract, decreasing viscosity, and enhancing expectoration. This is particularly beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
- Antioxidant Activity : The compound has demonstrated in vitro antioxidant properties, inhibiting oxidative stress-induced damage in lung cells by activating protein kinase B (Akt) phosphorylation .
- Anti-inflammatory Effects : Carbocisteine can suppress inflammatory pathways by inhibiting nuclear factor kappa B (NF-κB) signaling, which is crucial in respiratory inflammation .
Antimicrobial Properties
Research indicates that carbocisteine possesses antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt biofilm formation and inhibit bacterial adherence to epithelial cells .
Case Studies and Research Findings
- Respiratory Conditions : In clinical studies, carbocisteine has been shown to reduce exacerbations in patients with COPD by maintaining lower mucus viscosity and preventing bacterial colonization .
- Cancer Research : A study indicated that derivatives of carbocisteine could selectively suppress the proliferation of neoplastic human HeLa cells, suggesting potential applications in cancer therapy .
- Inflammatory Diseases : In vitro studies have demonstrated that carbocisteine reduces inflammation markers in lung tissues, indicating its role in managing inflammatory diseases .
Table 1: Summary of Biological Activities of Carbocisteine
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-[(carboxymethyl)sulfanyl]propanoic acid derivatives?
- Methodological Answer : The compound is synthesized via a Michael-type addition reaction. Thioglycolic acid (II) reacts with (E)-4-aryl-4-oxo-2-butenoic acids (I) in methanol under ambient conditions (3–4 hours, room temperature). Post-reaction, the solvent is evaporated under reduced pressure, and products are isolated via crystallization (water or solvent-dependent methods). This protocol yields racemic mixtures of R/S enantiomers .
Q. How are enantiomeric mixtures of this compound derivatives characterized?
- Methodological Answer : X-ray crystallography is critical for resolving enantiomers. Single-crystal X-ray diffraction (SC-XRD) at 150 K with SHELXS97/SHELXL97 software enables precise determination of stereochemistry. For example, symmetry operations (e.g., x; y = 1; z = 1) help identify chiral centers .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98.0% purity thresholds (as per HLC standards) is standard. Complementary methods include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
- Methodological Answer : Racemization arises from prolonged reaction times or elevated temperatures. To mitigate this:
- Use stoichiometric excess of thioglycolic acid (1.5–2.0 equivalents) to drive reaction completion rapidly.
- Employ low-temperature conditions (0–5°C) during critical steps.
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What strategies address contradictions in antiproliferative activity data across studies?
- Methodological Answer : Discrepancies may stem from:
- Enantiomeric ratios : Biological activity often varies between R and S forms. Isolate enantiomers via chiral column chromatography and test individually.
- Cell-line specificity : Validate activity across multiple cancer cell lines (e.g., breast, colon) with standardized protocols (e.g., MTT assays).
- Dosage consistency : Ensure uniform molar concentrations in bioassays .
Q. How is this compound utilized in controlled radical polymerization?
- Methodological Answer : As a trithiocarbonate chain transfer agent (CTA), it regulates molecular weight and polydispersity in RAFT polymerization. Key steps:
- Dissolve the CTA in aqueous/organic media (amphiphilic compatibility).
- Initiate polymerization with azobisisobutyronitrile (AIBN) at 60–70°C.
- Monitor kinetics via gel permeation chromatography (GPC) to confirm low Đ (<1.2) .
Q. What computational tools aid in predicting the bioactivity of derivatives?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- QSAR modeling : Correlate substituent effects (e.g., aryl groups) with antiproliferative IC50 values.
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity .
Data Contradiction Analysis
Q. Why do yields vary significantly in Friedel-Crafts acylation steps during precursor synthesis?
- Methodological Answer : Variations arise from:
- Electrophilic substitution regioselectivity : Electron-rich aryl rings (e.g., 4-i-Pr-phenyl) react faster than electron-deficient ones.
- Catalyst efficiency : Compare Lewis acids (e.g., AlCl3 vs. FeCl3) for optimal acylation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
